molecular formula C4H6ClN3S B1378573 1,3-Thiazole-4-carboximidamide hydrochloride CAS No. 23964-52-5

1,3-Thiazole-4-carboximidamide hydrochloride

Cat. No. B1378573
CAS RN: 23964-52-5
M. Wt: 163.63 g/mol
InChI Key: GKHHZMVPSXPVKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Thiazole-4-carboximidamide hydrochloride, also known as TCH, is an important reagent used in organic synthesis. It is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. TCH is a white crystalline solid that is soluble in water and has a melting point of 145-146 °C. It has a molecular weight of 194.64 g/mol and a molecular formula of C4H7ClN2S.

Scientific Research Applications

Cardioprotective Activity

1,3-Thiazole derivatives have shown potential in the field of cardiology. For instance, a specific derivative, 1-[2-(4-methoxyphenylimino)-4-methyl-3-(4-methylpiperazine-1-yl)-2,3-dihydro-1,3-thiazole-5-yl] ethan-1-one hydrochloride, demonstrated significant cardioprotective effects in vitro. This compound delayed constrictor responses in isolated rings of rat thoracic aorta, showing more effectiveness than L-carnitine and meldonium, indicating its potential as a cardioprotective agent for further pharmacological studies (Drapak et al., 2019).

Antimicrobial Activity

A series of 2-Amino-4-Methylthiazole analogs were synthesized, showcasing excellent antimicrobial activity against Gram-positive and Gram-negative bacterial and fungal infections. These thiazole-carboximidamide derivatives, particularly one analog, displayed strong bactericidal activity through cell wall lysis and rapid disruption of the bacterial membrane. They also demonstrated potent inhibition against GlcN-6-P Synthase, an enzyme critical in microbial cell wall formation (Omar et al., 2020).

Chemotherapeutic Enhancement

In cancer research, L-2,3,5,6-Tetrahydro-6-phenylimidazo[2,1-beta]thiazole hydrochloride (LMS), a related thiazole derivative, was found to significantly enhance the percentage of long-term leukemia-free survivors when used alongside 1,3-bis(2-chloroethyl)-1-nitrosourea. This additive effect was especially pronounced during periods of immunosuppression induced by treatment, suggesting that LMS's immunostimulatory properties could make it a valuable asset in cancer therapy (Chirigos et al., 1975).

Catalysis in Polymer Production

In the field of materials science, thiazolyl substituted carboximidamides were used as ligands for the complexation of Cu(II) and Zn(II), leading to the creation of Zn(II) complexes. These complexes demonstrated intrinsic activity in catalyzing the copolymerization of cyclohexene oxide and carbon dioxide, resulting in the production of polycarbonates. This highlights the potential application of thiazole derivatives in environmentally friendly polymer synthesis (Walther et al., 2006).

Leukemia Treatment

Thiazole derivatives have also been studied for their potential in treating leukemia. In one study, 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides were synthesized and tested against human acute lymphoblastic leukemia cell lines, demonstrating significant cytotoxic activity. This suggests a potential role for thiazole derivatives in the development of new leukemia treatments (Santos et al., 2016).

Biochemical Analysis

Biochemical Properties

1,3-Thiazole-4-carboximidamide hydrochloride plays a vital role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as kinases and phosphatases, influencing their activity and thereby affecting various signaling pathways. Additionally, this compound can bind to specific proteins, altering their conformation and function. These interactions are crucial for modulating biochemical pathways and can have significant implications for cellular function and metabolism .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Moreover, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of genes involved in critical cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation. For example, this compound may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Alternatively, it can activate enzymes by inducing conformational changes that enhance their activity. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but its activity may decrease over time due to degradation or interaction with other compounds. Long-term studies have shown that this compound can have sustained effects on cellular function, although the extent of these effects may vary depending on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Studies have shown that there are threshold effects, where a certain dosage is required to elicit a measurable response. Additionally, at very high doses, this compound can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For instance, this compound may inhibit or activate enzymes involved in glycolysis or the citric acid cycle, thereby affecting the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes or passively diffuse into cells, depending on its chemical properties and the presence of transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For example, this compound may be directed to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes. The localization of this compound can also be influenced by its interactions with other biomolecules, such as transporters or binding proteins .

properties

IUPAC Name

1,3-thiazole-4-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3S.ClH/c5-4(6)3-1-8-2-7-3;/h1-2H,(H3,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHHZMVPSXPVKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Thiazole-4-carboximidamide hydrochloride
Reactant of Route 2
1,3-Thiazole-4-carboximidamide hydrochloride
Reactant of Route 3
1,3-Thiazole-4-carboximidamide hydrochloride
Reactant of Route 4
1,3-Thiazole-4-carboximidamide hydrochloride
Reactant of Route 5
1,3-Thiazole-4-carboximidamide hydrochloride
Reactant of Route 6
1,3-Thiazole-4-carboximidamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.